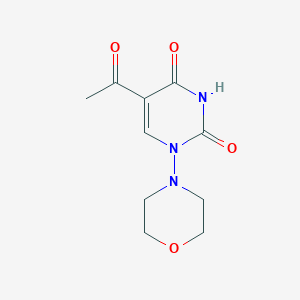
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione, also known as 5-AMPP, is a synthetic compound that has been the subject of scientific research for its potential applications in various fields. It is a derivative of morpholine, an organic compound commonly used in the production of detergents and other household products. 5-AMPP has been studied for its properties as an inhibitor of several enzymes, including cyclooxygenase and 5-lipoxygenase. As a result, it has been explored for its potential to treat various diseases, including inflammation, cancer, and metabolic disorders.
科学研究应用
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione has been studied for its potential to treat various diseases. It has been investigated for its ability to inhibit the activity of cyclooxygenase and 5-lipoxygenase enzymes, which are involved in the production of inflammatory mediators. As a result, 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione has been studied for its potential to treat inflammation and cancer. In addition, it has been explored for its potential to treat metabolic disorders such as obesity and diabetes.
作用机制
The mechanism of action of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione is believed to involve the inhibition of cyclooxygenase and 5-lipoxygenase enzymes. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. By inhibiting the activity of these enzymes, 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione is thought to reduce the production of inflammatory mediators and thus reduce inflammation.
Biochemical and Physiological Effects
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione has been studied for its potential to reduce inflammation, as well as its effects on cancer and metabolic disorders. In animal studies, 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione has been shown to reduce inflammation in a variety of tissues, including the skin, lungs, and joints. In addition, it has been shown to reduce the growth of cancer cells in vitro and in vivo. Finally, 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione has been studied for its potential to reduce obesity and improve glucose metabolism in mice.
实验室实验的优点和局限性
The use of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione in laboratory experiments has several advantages. First, it is relatively easy to synthesize, making it ideal for use in research studies. In addition, it has been shown to be effective in reducing inflammation, cancer cell growth, and metabolic disorders in animal models. However, there are also some limitations to its use in laboratory experiments. For example, its effects on humans have not been fully studied, and thus its safety and efficacy in humans is unknown.
未来方向
The potential applications of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione are vast, and further research is needed to understand its full potential. Future research should focus on its safety and efficacy in humans, as well as its potential to treat other diseases. In addition, further research should explore its potential to treat other metabolic disorders, such as fatty liver disease and cardiovascular disease. Finally, further research should explore the mechanism of action of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione, as well as its potential to be used in combination with other drugs.
合成方法
The synthesis of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione is relatively simple and can be achieved through a three-step process. The first step involves the reaction of morpholine with acetic anhydride, followed by a reaction with 1-chloro-4-nitrobenzene. The final step is the reaction of the product with 5-amino-1-methylpyridin-2-one, which yields 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione.
属性
IUPAC Name |
5-acetyl-1-morpholin-4-ylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-7(14)8-6-13(10(16)11-9(8)15)12-2-4-17-5-3-12/h6H,2-5H2,1H3,(H,11,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSNLPRQHODUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

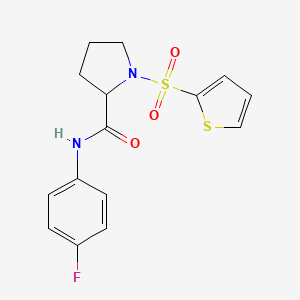

![3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid](/img/structure/B2540306.png)
![(E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one](/img/structure/B2540310.png)
![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,7-dichlorobenzo[d]thiazole](/img/structure/B2540311.png)
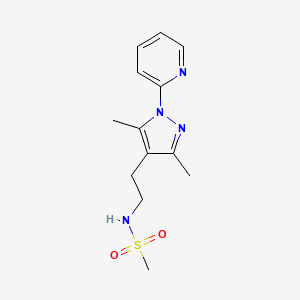
![1-(4-chloro-3-fluorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2540313.png)
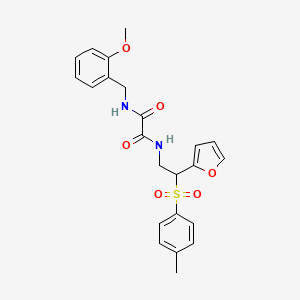
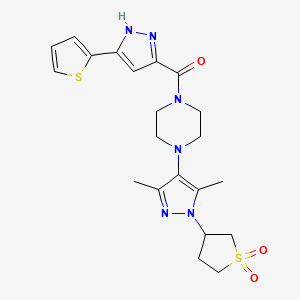
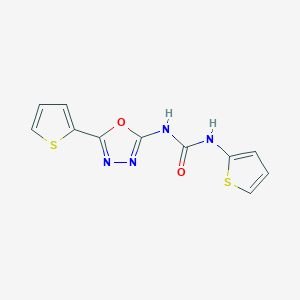

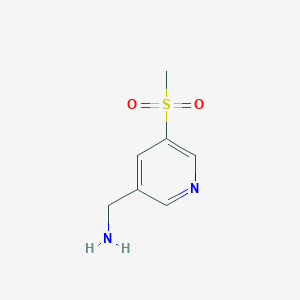
![4-[2-(2-Chloro-4-fluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2540323.png)
